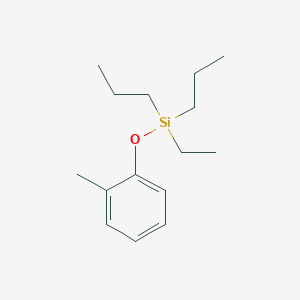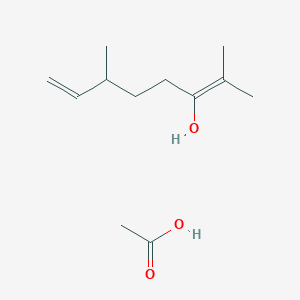![molecular formula C10H15NS2 B14598688 {[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile CAS No. 61223-56-1](/img/structure/B14598688.png)
{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile is an organic compound with a complex structure that includes a cyclohexene ring, sulfanyl groups, and an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexene with a suitable sulfanyl reagent under controlled conditions to introduce the sulfanyl groups. The acetonitrile moiety is then introduced through a subsequent reaction, often involving a nitrile reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the nitrile group, forming primary amines.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The acetonitrile moiety may also interact with specific binding sites, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene, 1-methyl-: A simpler compound with a similar cyclohexene ring but lacking the sulfanyl and acetonitrile groups.
Ethanone, 1-(1-cyclohexen-1-yl)-: Contains a cyclohexene ring and a ketone group, but lacks the sulfanyl and acetonitrile groups.
Uniqueness
{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile is unique due to the presence of both sulfanyl and acetonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds cannot fulfill.
Propiedades
Número CAS |
61223-56-1 |
|---|---|
Fórmula molecular |
C10H15NS2 |
Peso molecular |
213.4 g/mol |
Nombre IUPAC |
2-(cyclohexen-1-ylmethylsulfanyl)-2-methylsulfanylacetonitrile |
InChI |
InChI=1S/C10H15NS2/c1-12-10(7-11)13-8-9-5-3-2-4-6-9/h5,10H,2-4,6,8H2,1H3 |
Clave InChI |
HOJHEFQQJIRJOB-UHFFFAOYSA-N |
SMILES canónico |
CSC(C#N)SCC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)


![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)

![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
